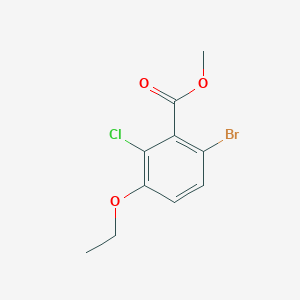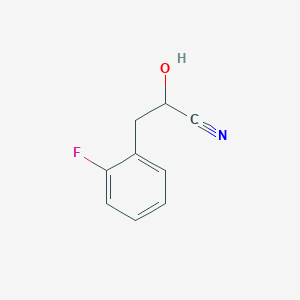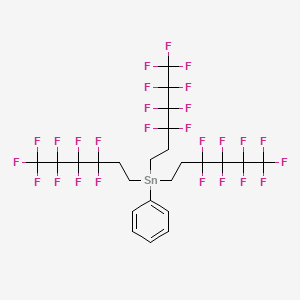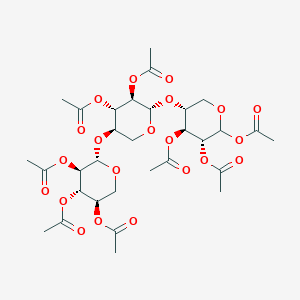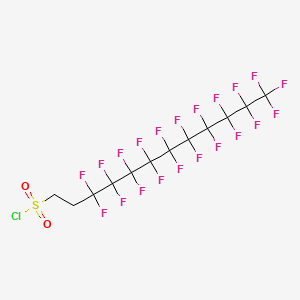![molecular formula C50H75O10P B13422518 [3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate” is a complex molecule that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of docosahexaenoic acid (DHA) with glycerol derivatives. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where DHA and glycerol derivatives are mixed in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The double bonds in the DHA moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Various esters and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other biomolecules.
Biology
In biological research, it is used to study cell membrane dynamics and the role of phospholipids in cellular processes such as signaling and transport.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation due to its DHA content.
Industry
In the industrial sector, it is used in the formulation of nutritional supplements and functional foods due to its health benefits.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. The DHA moiety is known to interact with various signaling pathways, modulating inflammatory responses and neuronal function.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.
Phosphatidylserine: Contains serine as the head group.
Uniqueness
The uniqueness of “[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate” lies in its high DHA content, which imparts unique biological properties such as anti-inflammatory and neuroprotective effects.
Properties
Molecular Formula |
C50H75O10P |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C50H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-43-47(51)45-59-61(55,56)60-46-48(52)44-58-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,47-48,51-52H,3-4,9-10,15-16,21-22,27-28,33-34,39-46H2,1-2H3,(H,55,56)/b7-5+,8-6+,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- |
InChI Key |
HGGJAMUISAMIBQ-VTOPYHBRSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CC)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


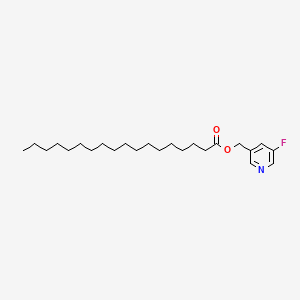
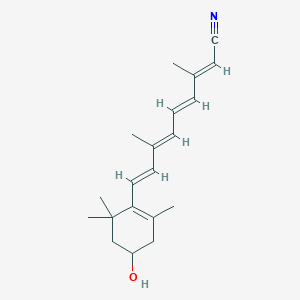

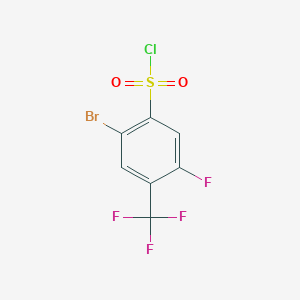
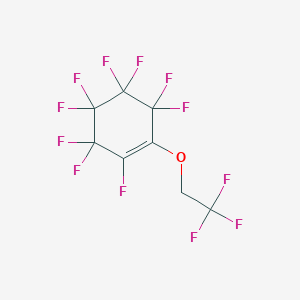
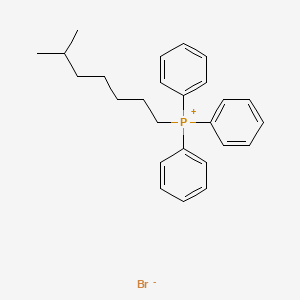

![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
